MHC Class II (I-Au) Binding Affinity: 1,000,000-Fold Enhancement Over Native MBP Ac1-9
MBP Ac1-9 (4Y) exhibits MHC class II (I-Au) binding affinity approximately 1,000,000-fold (six orders of magnitude) higher than the native MBP Ac1-9 (4K) peptide [1]. The wild-type MBP Ac1-9 peptide binds I-Au with low affinity (estimated IC50 in the 10-100 μM range) and displays a short dissociation half-life, which may permit MBP-autoreactive T cells to escape central tolerance mechanisms [2]. The substitution of the native lysine at position 4 with a tyrosine residue introduces an aromatic anchor that occupies the P6 pocket of the I-Au MHC class II molecule, dramatically increasing binding stability and creating a superagonist ligand capable of stimulating Ac1-9-reactive T cells at femtomolar concentrations [3]. The affinity hierarchy across position-4 analogs has been established as: Ac1-9(4Y) > Ac1-9(4Val) > Ac1-9(4Ala) >> Ac1-9(4Lys) [4].
| Evidence Dimension | MHC class II (I-Au) binding affinity |
|---|---|
| Target Compound Data | Approximately 1,000,000-fold higher binding affinity than native peptide; active at femtomolar concentrations |
| Comparator Or Baseline | MBP Ac1-9 (4K) native peptide: estimated IC50 10-100 μM; active at nanomolar concentrations |
| Quantified Difference | ~1,000,000-fold enhancement in MHC binding affinity; ~10⁶-fold shift in functional activation concentration (nanomolar to femtomolar) |
| Conditions | I-Au MHC class II molecule binding assays in H-2u mouse system; T cell activation/proliferation assays using Ac1-9-reactive T cell clones |
Why This Matters
This >1,000,000-fold affinity enhancement directly correlates with superior tolerogenic efficacy, enabling researchers to achieve complete EAE protection at substantially lower peptide doses compared to native MBP Ac1-9.
- [1] SB-PEPTIDE. MBP Ac1-9 (4Y) – Myelin Basic Protein (MBP) Peptides Technical Specification. SB-PEPTIDE Product Page. View Source
- [2] APeptide. MBP Ac1-9 (4Y) Product Information: MBP Ac1-9 (4Y)多肽将MBP Ac1-9中第4位的赖氨酸替换为酪氨酸,其对主要组织相容性复合体(MHC)的亲和力比MBP Ac1-9高约100万倍。APeptide Product Page, 2025. View Source
- [3] Anderton SM, Radu CG, Lowrey PA, Ward ES, Wraith DC. Negative selection during the peripheral immune response to antigen. J Exp Med. 2001 Jan 1;193(1):1-12. doi: 10.1084/jem.193.1.1. PMID: 11136817. View Source
- [4] Burton BR, Britton GJ, Fang H, Verhagen J, Smithers B, Sabatos-Peyton CA, et al. Sequential transcriptional changes dictate safe and effective antigen-specific immunotherapy. Nat Commun. 2014 Sep 3;5:4741. doi: 10.1038/ncomms5741. PMID: 25182274. View Source
